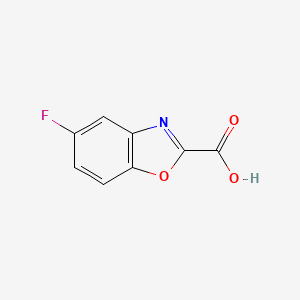

5-Fluoro-benzooxazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-fluoro-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWRUQHCOXUMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696195 | |

| Record name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-49-1 | |

| Record name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-benzooxazole-2-carboxylic acid

This guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 5-fluoro-benzooxazole-2-carboxylic acid, a key heterocyclic scaffold in contemporary drug discovery. The narrative emphasizes the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Section 1: Strategic Overview & Significance

The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound a highly valuable building block for developing novel therapeutic agents.[4]

Our synthetic strategy is a robust, two-step process rooted in classical heterocyclic chemistry:

-

Cyclocondensation: Formation of the benzoxazole ring system via a Phillips-type condensation of 2-amino-4-fluorophenol with diethyl oxalate. This step efficiently constructs the core scaffold and installs a latent carboxylic acid in the form of an ethyl ester.

-

Saponification: A straightforward hydrolysis of the resulting ethyl ester to yield the target carboxylic acid.

This approach is selected for its high efficiency, use of readily available starting materials, and operational simplicity.

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Detailed Synthetic Protocol

This section provides a granular, step-by-step protocol. The causality behind each operational choice is explained to empower the researcher with the ability to troubleshoot and adapt the methodology.

Step 1: Synthesis of Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

The core of this synthesis is the condensation reaction between an ortho-substituted aminophenol and diethyl oxalate.[5][6] Diethyl oxalate serves as a C2 synthon, with its two electrophilic carbonyl carbons readily attacked by the nucleophilic amino and hydroxyl groups of the aminophenol.[5] Heating drives the cyclization and elimination of two ethanol molecules to form the stable, aromatic benzoxazole ring.

Protocol:

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorophenol (10.0 g, 78.7 mmol).[7][8]

-

Solvent/Reagent Addition: Add diethyl oxalate (34.5 g, 32.0 mL, 236 mmol, 3.0 equivalents). Diethyl oxalate is used in excess to act as both a reactant and the reaction solvent, driving the reaction towards completion.[9]

-

Reaction Execution: Heat the reaction mixture to 120-130 °C using a heating mantle with an oil bath. The use of an oil bath ensures uniform and stable temperature control, which is critical for preventing side-product formation.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours. The disappearance of the 2-amino-4-fluorophenol spot and the appearance of a new, less polar product spot indicates completion.

-

Work-up & Isolation:

-

Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Add ethanol (50 mL) to the mixture and stir for 15 minutes to create a slurry. This step helps to dissolve any unreacted diethyl oxalate.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) to remove residual impurities.

-

Dry the product under vacuum at 50 °C to yield ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate as an off-white solid. (Expected Yield: 80-90%).

-

Step 2: Hydrolysis to 5-Fluoro-1,3-benzoxazole-2-carboxylic Acid

This step employs a standard saponification (base-mediated ester hydrolysis) mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[10]

Protocol:

-

Reagent Setup: Suspend the ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate (10.0 g, 47.8 mmol) from the previous step in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask. The ethanol-water co-solvent system ensures solubility for both the organic ester and the aqueous base.

-

Base Addition: Add sodium hydroxide (3.8 g, 95.6 mmol, 2.0 equivalents) to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The initial suspension should become a clear, homogeneous solution as the reaction proceeds.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water (100 mL) and cool it in an ice bath.

-

Acidify the solution to pH ~2 by slowly adding concentrated hydrochloric acid (~8-10 mL). This must be done slowly and with stirring in an ice bath to control the exotherm. The target carboxylic acid will precipitate out as a white solid.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Dry the final product under vacuum at 60-70 °C. (Expected Yield: 90-98%).

-

Section 3: Comprehensive Characterization

Structural confirmation is a non-negotiable component of synthesis. A multi-technique approach provides orthogonal data points, ensuring an unambiguous identification of the final compound.

Caption: Standard workflow for the structural characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.[11] Spectra should be recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.

| ¹H NMR (400 MHz, DMSO-d₆) Data | |

| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~13.5 (very broad s, 1H) | -COOH : The acidic proton of the carboxylic acid. Its broadness and downfield shift are characteristic and result from hydrogen bonding and chemical exchange.[12][13] |

| ~7.95 (dd, J ≈ 9.0, 4.5 Hz, 1H) | H-7 : This proton is ortho to the oxazole oxygen and shows coupling to both H-6 (ortho, large J) and the fluorine atom (meta, smaller J). |

| ~7.80 (dd, J ≈ 9.0, 2.5 Hz, 1H) | H-4 : This proton is ortho to the fluorine atom and adjacent to the oxazole nitrogen. It exhibits coupling to H-6 (meta, small J) and the fluorine atom (ortho, large J). |

| ~7.50 (ddd, J ≈ 9.0, 9.0, 2.5 Hz, 1H) | H-6 : This proton is coupled to H-7 (ortho, large J), H-4 (meta, small J), and the fluorine atom (meta, medium J), resulting in a complex multiplet. |

| ¹³C NMR (100 MHz, DMSO-d₆) Data | |

| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~161.0 (d, J ≈ 245 Hz) | C-5 : Carbon directly attached to fluorine, showing a characteristically large one-bond C-F coupling constant. |

| ~158.5 | C-2 : Quaternary carbon of the oxazole ring, adjacent to both heteroatoms. |

| ~157.0 | -COOH : Carbonyl carbon of the carboxylic acid.[13] |

| ~148.0 | C-7a : Quaternary carbon at the ring fusion, adjacent to the oxazole oxygen. |

| ~141.0 | C-3a : Quaternary carbon at the ring fusion, adjacent to the oxazole nitrogen. |

| ~118.0 (d, J ≈ 25 Hz) | C-6 : Carbon ortho to the C-F bond, showing a two-bond C-F coupling. |

| ~113.0 (d, J ≈ 10 Hz) | C-7 : Carbon meta to the C-F bond, showing a three-bond C-F coupling. |

| ~108.0 (d, J ≈ 28 Hz) | C-4 : Carbon ortho to the C-F bond, showing a two-bond C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid confirmation of key functional groups. The spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group.[12][14]

| IR Spectroscopy Data | |

| Expected Absorption Band (cm⁻¹) | Assignment of Vibration |

| 3300 - 2500 (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a hallmark feature.[13] |

| ~1710 - 1680 (strong, sharp) | C=O stretch of the conjugated carboxylic acid. |

| ~1610, 1570 | C=N stretch of the oxazole ring and aromatic C=C stretches . |

| ~1250 | C-O stretch of the carboxylic acid and aryl ether. |

| ~1100 | C-F stretch . |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the elemental composition of the synthesized molecule. Electrospray Ionization (ESI) is the preferred method.

-

Molecular Formula: C₈H₄FNO₃

-

Exact Mass: 181.0121

-

Expected Ion (ESI-): [M-H]⁻ = 180.0048

-

Expected Ion (ESI+): [M+H]⁺ = 182.0196

The observation of an ion with an m/z value corresponding to one of these calculated masses within a narrow tolerance (e.g., ± 5 ppm) provides definitive proof of the compound's molecular formula.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method is typically employed for polar molecules like carboxylic acids.[16][17]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Expected Result: A pure sample (>98%) should exhibit a single major peak.

Section 4: Safety & Handling

-

2-amino-4-fluorophenol: Toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Diethyl Oxalate: Irritant. Avoid inhalation and skin contact.

-

Concentrated Hydrochloric Acid: Corrosive. Handle with extreme care in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe burns.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. chemimpex.com [chemimpex.com]

- 9. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. echemi.com [echemi.com]

- 15. benchchem.com [benchchem.com]

- 16. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-benzooxazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 5-fluoro-benzooxazole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document serves as a practical framework for its synthesis, purification, and detailed physicochemical characterization. We present established, field-proven protocols for determining its core properties, including solubility, pKa, lipophilicity (LogP), and melting point. Furthermore, this guide outlines the necessary spectroscopic methodologies for unambiguous structural elucidation. The insights provided herein are grounded in the well-established principles of medicinal chemistry, particularly the strategic role of the benzoxazole scaffold and fluorine substitution in modulating drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Introduction: The Strategic Importance of Fluorinated Benzoxazoles in Drug Discovery

The benzoxazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The fusion of a benzene ring with an oxazole ring creates a rigid, planar system that can effectively interact with biological targets.

The introduction of a fluorine atom, as in this compound, is a deliberate and strategic choice in modern drug design. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacological profile.[3][4] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties.[5][6] The carboxylic acid moiety at the 2-position further adds a key interaction point, capable of forming strong hydrogen bonds or salt bridges with biological targets.

This guide will provide the essential methodologies to fully characterize the physicochemical landscape of this compound, enabling a deeper understanding of its potential as a lead compound in drug development programs.

Core Physicochemical Properties: A Predictive and Experimental Approach

While specific experimental data for this compound is not extensively documented in publicly available literature, we can predict its properties based on its structural features and provide robust protocols for their experimental determination.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Formula | C₈H₄FNO₃ | Defines the elemental composition. |

| Molecular Weight | 181.12 g/mol [7] | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |

| CAS Number | 944898-49-1[7] | Unique identifier for the chemical substance. |

| Melting Point (°C) | Predicted to be a high-melting solid (>150 °C) | Indicates purity and lattice energy. |

| pKa | Predicted to be in the range of 3-4 | Governs the ionization state at physiological pH, affecting solubility and target binding. |

| LogP | Predicted to be in the range of 1.5 - 2.5 | Measures lipophilicity, which impacts absorption, distribution, and metabolism. |

| Aqueous Solubility | Predicted to be low in pure water | Affects dissolution rate and bioavailability. |

Synthesis and Purification

The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8][9] A plausible and efficient route to this compound is the condensation of 2-amino-4-fluorophenol with oxalic acid or a derivative thereof, followed by cyclization.

Diagram: General Synthesis Workflow

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 5. researchgate.net [researchgate.net]

- 6. quercus.be [quercus.be]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

5-fluoro-benzooxazole-2-carboxylic acid mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-fluoro-benzooxazole-2-carboxylic acid

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] this compound is a novel compound belonging to this promising class. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-phased experimental strategy to systematically elucidate its mechanism of action. We will proceed from broad phenotypic screening to specific target identification and validation, providing detailed protocols and the scientific rationale behind each experimental choice. This document serves as a roadmap for the characterization of novel benzoxazole derivatives.

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Drug Discovery

Benzoxazole and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[3] The heterocyclic benzoxazole ring system is structurally similar to naturally occurring biomolecules like purine bases, which may allow for favorable interactions with various biopolymers.[4][5] Research has highlighted their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.[3][6][7]

Given the established therapeutic potential of this chemical class, this compound represents a compound of significant interest. However, its specific molecular mechanism of action remains to be determined. This guide provides the conceptual framework and detailed methodologies to thoroughly investigate its biological activity.

Postulated Mechanisms of Action: Formulating Testable Hypotheses

Based on the documented activities of structurally related benzoxazole derivatives, we can formulate several plausible mechanistic hypotheses for this compound. These hypotheses will form the basis of our experimental investigation.

-

Hypothesis 1: Enzyme Inhibition: Many benzoxazole derivatives function by inhibiting key enzymes. For example, certain benzoxazolone carboxamides are potent inhibitors of intracellular acid ceramidase (AC), an enzyme involved in sphingolipid metabolism and cancer signaling.[8] Other related compounds have been identified as inhibitors of monoacylglycerol lipase (MAGL)[9] and topoisomerase II[10], both of which are validated targets in oncology. The carboxylic acid moiety of our compound of interest may play a crucial role in binding to the active site of a target enzyme.

-

Hypothesis 2: Anticancer Activity: The cytotoxic effects of benzoxazole derivatives against various cancer cell lines are well-documented.[1][7][11] These effects are often mediated through the induction of apoptosis and cell cycle arrest.[6] It is therefore critical to assess the antiproliferative potential of this compound and to determine if it operates through similar cytostatic or cytotoxic mechanisms.

-

Hypothesis 3: Antimicrobial Action: A significant body of research has demonstrated the efficacy of benzoxazole derivatives against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][7] The mechanism of antimicrobial action for this class is diverse, and our investigation will seek to determine the spectrum of activity for this compound.

-

Hypothesis 4: Modulation of Inflammatory Pathways: Certain benzoxazole compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of key signaling pathways such as NF-κB.[6] The fluorine substitution on the benzoxazole ring may enhance this activity, making it a plausible mechanism to investigate.

Experimental Workflow for Mechanism of Action Elucidation

A phased approach, starting with broad screening and progressively narrowing down to specific molecular targets, is the most logical and resource-efficient strategy.

Phase I: Broad Phenotypic Screening

The initial step is to determine the primary biological effect of the compound. We need to ascertain if it exhibits cytotoxicity, antimicrobial properties, or other observable phenotypic changes in a cellular context.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound across a panel of human cancer cell lines and a non-cancerous control cell line. The use of a cell line mentioned in the literature for testing other benzoxazoles, such as human colorectal carcinoma (HCT116), is recommended for comparative purposes.[7][12]

-

Methodology (Sulforhodamine B - SRB Assay):

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol 2: Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant microorganisms.

-

Methodology (Broth Microdilution):

-

Microorganism Selection: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).[1][7]

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a density of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing the appropriate broth medium.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Phase II: Elucidating the Nature of the Cellular Response

If the compound demonstrates significant cytotoxicity in Phase I, the next logical step is to determine the nature of this effect. Is it causing cell cycle arrest (cytostatic) or inducing cell death (cytotoxic)?

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Buy 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid | 950271-35-9 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 5-Fluoro-Benzooxazole-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Integration of Fluorine in the Privileged Benzooxazole Scaffold

The benzooxazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 5-position of the benzooxazole ring, has emerged as a powerful strategy to enhance the pharmacological properties of these derivatives. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanistic insights into a promising class of compounds: 5-fluoro-benzooxazole-2-carboxylic acid and its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical space for the discovery of new therapeutic agents.

Synthesis of the Core Scaffold: A Tale of Two Moieties

The synthesis of this compound derivatives hinges on the efficient construction of the core heterocyclic system, followed by modifications of the carboxylic acid group. A common and effective strategy involves a one-pot cyclization reaction.

General Synthetic Approach: From 2-Aminophenol to Benzooxazole-2-Carboxylate

The synthesis of the ethyl ester of this compound can be achieved through the cyclization of ethyl-oxalamide derivatives of the corresponding 2-aminophenol. The presence of an electron-donating group at the 5-position of the benzene ring, such as fluorine, has been observed to increase the yield of the cyclic product.

The general workflow for this synthesis is depicted below:

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 5-Fluorobenzoxazole-2-carboxylate

This protocol is based on a general method for the synthesis of benzoxazole-2-carboxylate derivatives.

Materials:

-

2-Amino-4-fluorophenol

-

Ethyl oxalyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Step 1: Synthesis of Ethyl (5-fluoro-2-hydroxyphenyl)oxalamide

-

Dissolve 2-amino-4-fluorophenol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the solution.

-

Add ethyl oxalyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl (5-fluoro-2-hydroxyphenyl)oxalamide.

Step 2: Intramolecular Cyclization to Ethyl 5-Fluorobenzoxazole-2-carboxylate

-

Dissolve ethyl (5-fluoro-2-hydroxyphenyl)oxalamide (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain ethyl 5-fluorobenzoxazole-2-carboxylate.

Protocol: Hydrolysis to this compound

The final step to obtain the free carboxylic acid is the hydrolysis of the corresponding ethyl ester. This can be achieved under basic or acidic conditions.[3][4]

Materials:

-

Ethyl 5-fluorobenzoxazole-2-carboxylate

-

Potassium carbonate (K2CO3) or Sulfuric Acid (H2SO4)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification in basic hydrolysis)

-

Standard laboratory glassware and purification apparatus

Method 1: Basic Hydrolysis [3]

-

Dissolve ethyl 5-fluorobenzoxazole-2-carboxylate (1 equivalent) in ethanol.

-

Add a solution of potassium carbonate (3 equivalents) in water.

-

Heat the mixture under reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

Method 2: Acidic Hydrolysis [5]

-

Dissolve ethyl 5-fluorobenzoxazole-2-carboxylate (1 equivalent) in a mixture of acetic acid and concentrated HCl.

-

Heat the mixture under reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

Biological Activities and Mechanistic Insights

Derivatives of this compound have shown significant promise as both anticancer and antimicrobial agents. The presence of the 5-fluoro substituent often leads to enhanced potency and improved pharmacokinetic properties.

Anticancer Activity: Targeting Key Enzymes in Cell Proliferation

Fluorinated benzooxazole and related heterocyclic structures have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2] While specific data for the parent this compound is limited in the public domain, the activity of closely related analogs provides strong evidence for its potential.

For instance, 5-fluoro derivatives of benzothiazoles have shown potent antiproliferative activity against human breast (MCF-7, MDA-MB-468) and colon (HCT-116, HT-29) cancer cell lines, with GI50 values in the sub-micromolar range.[2] Furthermore, the structurally similar 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in tumor progression and resistance to chemotherapy.[2]

A key mechanism of action for many benzooxazole derivatives is the inhibition of topoisomerases, essential enzymes involved in DNA replication and transcription.[6][7] Both topoisomerase I and II are validated targets for cancer chemotherapy. The planar benzooxazole scaffold is well-suited to intercalate into DNA or bind to the enzyme-DNA complex, thereby disrupting the catalytic cycle.

Figure 2: Potential anticancer mechanisms of this compound derivatives.

Table 1: Anticancer Activity of Related Fluorinated Heterocycles

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 5-Fluorobenzothiazole | MCF-7, MDA-MB-468, HCT-116, HT-29 | 0.08 - 0.41 µM | [2] |

| 6-Fluorobenzoxazole | HEPG-2, HeLa, MCF-7, WiDr | 11.24 - 11.70 µM | [2] |

| 5-Fluoroindole-2-carboxylic acid | - | IC50 of 10 µM (APE1 inhibition) | [2] |

Antimicrobial Activity: A Threat to Bacterial Replication

The benzooxazole scaffold is also a known pharmacophore for antimicrobial agents.[1] A primary target for these compounds in bacteria is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for selective toxicity.[1][8] The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Figure 3: Proposed antimicrobial mechanism of action for this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for development as novel anticancer and antimicrobial agents. The strategic placement of the fluorine atom at the 5-position is anticipated to confer advantageous pharmacological properties. The synthetic routes outlined in this guide provide a solid foundation for the generation of compound libraries for structure-activity relationship (SAR) studies. Future research should focus on the detailed biological evaluation of the parent carboxylic acid and its simple esters to establish baseline activity and further explore their mechanisms of action. Elucidating the precise molecular interactions with targets such as topoisomerases and DNA gyrase will be crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

in silico screening of 5-fluoro-benzooxazole-2-carboxylic acid analogs

An In-Depth Technical Guide to the In Silico Screening of 5-Fluoro-Benzooxazole-2-Carboxylic Acid Analogs

This guide provides a comprehensive, technically-grounded workflow for the in silico screening of novel analogs based on the this compound scaffold. As a privileged structure in medicinal chemistry, benzoxazole and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making this particular scaffold a compelling starting point for drug discovery campaigns.

The following sections are designed to guide researchers and drug development professionals through a robust computational pipeline, from initial target selection and library design to multi-parameter hit prioritization. The methodologies described herein are rooted in established computational chemistry principles and aim to streamline the identification of promising lead candidates for subsequent experimental validation.[6][7]

Part 1: Foundational Strategy: Target Identification & Library Design

The success of any screening campaign, virtual or otherwise, hinges on a well-defined strategy. This begins with identifying relevant biological targets and designing a focused, high-quality library of chemical entities for screening.

Rationale-Driven Target Identification

The broad bioactivity of the benzoxazole core provides several avenues for target selection.[2][8] A literature-driven approach is paramount for identifying proteins or pathways that are both relevant to a desired therapeutic area and have been previously implicated as targets for related heterocyclic compounds.

-

Anticancer Targets: Benzoxazole derivatives have been reported to inhibit key enzymes in cancer progression.[9] Potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, and DNA topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cells.[10][11]

-

Antimicrobial Targets: For antibacterial applications, bacterial DNA gyrase has been identified as a target for some benzoxazole compounds.[12] This enzyme is crucial for bacterial DNA replication and represents a validated target for antibiotic development.

Once a target class is selected, specific protein structures must be obtained. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biomolecules.[13] When selecting a PDB entry, prioritize structures with high resolution, bound ligands (to define the active site), and minimal missing residues.

Design and Preparation of the Analog Library

The goal is to create a virtual library of analogs of this compound that explores diverse chemical space while maintaining drug-like properties.

Protocol 1: Analog Library Generation

-

Core Scaffold Definition: Begin with the this compound structure.

-

Enumeration of Analogs: Identify points for chemical modification. For this scaffold, logical points include the carboxylic acid group (e.g., esterification, amidation) and potential substitutions on the benzene ring.

-

Substituent Selection: Use a library of common chemical fragments and functional groups to generate analogs. Ensure a diverse range of properties (e.g., size, electronics, hydrogen bonding potential) is explored.

-

2D to 3D Conversion: Utilize computational chemistry software like Open Babel or ChemDraw to convert the 2D structures of the analogs into 3D coordinates.[14]

-

Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a critical step for preparing ligands for docking.

-

Property Filtering: Apply filters to remove compounds with undesirable properties. A common first pass is Lipinski's Rule of Five , which helps identify compounds with a higher likelihood of oral bioavailability.[15]

Part 2: The Computational Screening Cascade

With a prepared target and ligand library, the screening cascade can begin. This multi-step process is designed to progressively filter the library, enriching for compounds with a high probability of binding to the target.

Caption: A generalized workflow for in silico screening of analog libraries.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling defines the essential 3D arrangement of chemical features a molecule must possess to be active at a specific biological target.[16] It can be used as a rapid, initial filter to discard molecules that lack these critical features.

A pharmacophore model consists of features like:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable centers

Protocol 2: Structure-Based Pharmacophore Generation

-

Input: A 3D structure of the target protein, preferably with a known inhibitor bound in the active site.

-

Active Site Definition: Identify the amino acid residues comprising the binding pocket.

-

Feature Mapping: Use software (e.g., Discovery Studio, MOE) to automatically identify potential interaction points between the protein's active site and a ligand. This generates a hypothesis of essential pharmacophoric features.

-

Model Refinement: Manually inspect and refine the generated pharmacophore. Add exclusion volumes to represent regions of steric hindrance.

-

Validation: Test the pharmacophore model's ability to distinguish between known active and inactive compounds (decoys). A good model will select a high percentage of actives.

-

Database Screening: Use the validated pharmacophore as a 3D query to screen the prepared analog library. Only molecules that can map their features onto the pharmacophore query are retained for the next stage.[17]

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational method used to predict the preferred orientation (pose) of a ligand when bound to a protein target.[7][18] The process involves sampling many possible conformations of the ligand within the protein's active site and assigning a score to each pose, which estimates the binding affinity.

Protocol 3: Molecular Docking using AutoDock Vina

This protocol provides a generalized workflow for a widely used and freely available docking program.[13][14]

-

Receptor Preparation:

-

Load the PDB structure of the target protein into a molecular modeling tool (e.g., AutoDock Tools, Chimera).[13]

-

Remove water molecules and any co-solvents or non-essential ligands.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in the required .pdbqt format.

-

-

Ligand Preparation:

-

Convert the energy-minimized 3D structures of the analog library into the .pdbqt format. This step also involves assigning charges and defining rotatable bonds.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire binding site of the protein. This box defines the search space for the docking algorithm. The dimensions should be large enough to allow the ligand to rotate and translate freely.

-

-

Running the Docking Simulation:

-

Execute the AutoDock Vina program via the command line, providing the prepared receptor, ligand, and grid box configuration files as input.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log

-

Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

Post-Docking Analysis: From Scores to Insights

A low binding energy score is promising, but a detailed analysis of the binding pose is crucial for validating the docking result.

-

Visual Inspection: Load the protein-ligand complex (the top-scoring output pose) into a visualization tool like PyMOL or Chimera.[7]

-

Interaction Analysis: Identify and analyze the specific molecular interactions between the ligand and the protein's active site residues.[19]

-

Hydrogen Bonds: Look for hydrogen bonds between the ligand's donors/acceptors (e.g., the carboxylic acid group) and polar residues in the protein.

-

Hydrophobic Interactions: Identify non-polar parts of the ligand nestled in hydrophobic pockets of the active site.

-

Pi-Pi Stacking: Check for interactions between the aromatic benzoxazole ring and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

-

-

Filtering: Compounds that do not form meaningful or expected interactions with key active site residues should be deprioritized, even if their docking score is favorable.

Part 3: ADMET Profiling & Final Hit Selection

A compound that binds with high affinity is useless if it has poor pharmacokinetic properties or is toxic. Therefore, the final step in the virtual screening cascade is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds.[20]

In Silico ADMET Prediction

Protocol 4: ADMET Profiling using a Web Server (e.g., ADMET-AI, pkCSM)

-

Input: Submit the 2D structures (usually as SMILES strings) of the top compounds from the post-docking analysis to the web server.[23]

-

Property Selection: Select a range of properties to predict, typically including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity).

-

-

Data Analysis: Analyze the output, comparing the predicted values for the analogs against acceptable ranges for drug candidates.

Multi-Parameter Hit Prioritization

The final step is to integrate all the generated data to select a small subset of high-potential compounds for synthesis and experimental testing.

Caption: A decision-making flowchart for prioritizing virtual hits.

The ideal virtual hit will satisfy multiple criteria:

-

High Predicted Affinity: A strong docking score.

-

Validated Binding Mode: Forms key interactions with important active site residues.

-

Favorable ADMET Profile: Predicted to be non-toxic and have good pharmacokinetic properties.

-

Synthetic Tractability: The compound should be reasonably straightforward to synthesize.

The results can be summarized in a table for clear comparison.

Table 1: Sample Hit Prioritization Matrix

| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target | Predicted BBB Permeability | Predicted hERG Inhibition | Overall Rank |

|---|---|---|---|---|---|

| FBOX-001 | -9.8 | H-bond with LYS-88, Pi-stacking with PHE-210 | High | Low | 1 |

| FBOX-002 | -9.5 | H-bond with LYS-88 | Low | Low | 2 |

| FBOX-003 | -8.7 | Pi-stacking with PHE-210 | High | High | 3 |

| FBOX-004 | -7.2 | H-bond with GLU-101 | Medium | Low | 4 |

Conclusion and Future Outlook

This guide has outlined a systematic and robust in silico workflow for the identification of promising drug candidates from a library of this compound analogs. By integrating pharmacophore modeling, molecular docking, and ADMET prediction, researchers can efficiently navigate vast chemical space, significantly reducing the time and cost associated with early-stage drug discovery.

It is imperative to recognize that in silico predictions are models of reality and not a substitute for experimental validation. The prioritized virtual hits identified through this workflow must be synthesized and subjected to a battery of in vitro biochemical and cellular assays to confirm their biological activity and establish structure-activity relationships (SAR). The synergy between computational prediction and empirical testing forms the cornerstone of modern, efficient drug development.

References

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. Design, synthesis and in silico screening of benzoxazole–thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajphs.com [ajphs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. research.monash.edu [research.monash.edu]

- 18. KBbox: Methods [kbbox.h-its.org]

- 19. benchchem.com [benchchem.com]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 21. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 22. portal.valencelabs.com [portal.valencelabs.com]

- 23. ADMET-AI [admet.ai.greenstonebio.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

Spectroscopic Data of 5-fluoro-benzooxazole-2-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-fluoro-benzooxazole-2-carboxylic acid. As a key heterocyclic scaffold, benzoxazole derivatives are of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] A thorough understanding of their structural characteristics through modern spectroscopic techniques is fundamental for synthesis confirmation, quality control, and advancing structure-activity relationship (SAR) studies.

While direct experimental spectra for this compound are not widely available in the public domain, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from structurally analogous benzoxazole derivatives and fundamental spectroscopic theory.[4][5][6]

Molecular Structure and Key Features

This compound (C₈H₄FNO₃, Molecular Weight: 181.12 g/mol ) possesses a rigid bicyclic system where a benzene ring is fused to an oxazole ring.[7] The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position introduces distinct electronic features that significantly influence the spectroscopic output. The fluorine atom, being highly electronegative, will exert a notable effect on the chemical shifts of nearby protons and carbons. The carboxylic acid group provides characteristic signals in both NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Experimental Protocol: NMR Analysis

A standardized workflow is crucial for obtaining high-quality NMR data.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | 944898-49-1 | FF87441 [biosynth.com]

The Evolving Landscape of Benzoxazoles: A Technical Guide to the Biological Activities of 5-Fluoro-benzooxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzoxazole scaffold represents a cornerstone in medicinal chemistry, underpinning a multitude of compounds with diverse and potent biological activities. This technical guide delves into the specific, yet underexplored, realm of 5-fluoro-benzooxazole-2-carboxylic acid. While direct extensive research on this particular molecule is emerging, this document synthesizes a wealth of data from closely related fluorinated and carboxylated benzoxazole analogues to provide a comprehensive and predictive overview of its biological potential. We will explore the rationale behind its design, plausible synthesis strategies, and its anticipated activities in antimicrobial, anticancer, and anti-inflammatory applications, grounded in established structure-activity relationships. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing heterocyclic compound.

Introduction: The Benzoxazole Core and the Rationale for Fluorination and Carboxylation

Benzoxazoles, heterocyclic compounds featuring a fused benzene and oxazole ring, are classified as "privileged structures" in drug discovery.[1][2] This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[3][4] Modifications to the core benzoxazole structure can dramatically influence its biological activity, a principle that medicinal chemists leverage to fine-tune compounds for specific therapeutic applications.[5]

The subject of this guide, this compound, incorporates two key functional groups that are known to significantly modulate the physicochemical and biological properties of parent compounds:

-

The 5-Fluoro Substituent: The introduction of a fluorine atom can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] Due to its high electronegativity and small size, fluorine can alter the electronic properties of the aromatic ring and form key interactions, such as hydrogen bonds, with biological macromolecules.[6] In the context of benzoxazoles, fluorination has been repeatedly linked to enhanced anticancer and antimicrobial activities.[5][6] For instance, 5-fluoro benzoxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[6]

-

The 2-Carboxylic Acid Substituent: The carboxylic acid group is a versatile functional group that can act as a hydrogen bond donor and acceptor, and can exist in an ionized state at physiological pH. This functionality can improve the pharmacokinetic profile of a drug by increasing its solubility and can also serve as a critical anchoring point for binding to enzyme active sites. In the realm of benzoxazoles, the presence of a carboxylic acid or its ester derivative at the 2-position has been explored, although its synthesis can present unique challenges.

This guide will systematically explore the anticipated biological landscape of this compound by drawing parallels with well-documented derivatives.

Synthesis Strategies and Considerations

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7] However, the direct synthesis of benzoxazole-2-carboxylic acids can be challenging.

A common synthetic route to 2-substituted benzoxazoles is the reaction of a 2-aminophenol with a carboxylic acid, often catalyzed by an acid like polyphosphoric acid (PPA) at elevated temperatures. For the synthesis of the target molecule, this would involve the reaction of 4-fluoro-2-aminophenol with oxalic acid or a suitable derivative.

General Synthetic Workflow:

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

It is important to note a potential synthetic hurdle: one study has reported that the cyclization to form the benzoxazole ring does not proceed when a carboxylic acid group is present on the benzene ring of the 2-aminophenol precursor. This suggests that the electronic nature of the substituents can significantly influence the reaction outcome. Therefore, an alternative strategy might involve the synthesis of a benzoxazole with a precursor functional group at the 2-position, which can then be converted to a carboxylic acid. For example, the synthesis of a 2-ester-substituted benzoxazole followed by hydrolysis could be a viable route.[8]

Predicted Biological Activities

Based on the extensive literature on benzoxazole derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

The benzoxazole scaffold is a key component of numerous compounds with demonstrated anticancer properties.[2][9] The introduction of a fluorine atom, particularly at the 5-position, has been shown to enhance this activity.[5][6]

-

Mechanism of Action: The anticancer activity of many benzoxazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and various kinases.[8] Some fluorinated benzoxazoles have shown potent growth-inhibitory activity against a range of human cancer cell lines, including breast, colon, and lung cancer.[6] For instance, a 5-fluoro derivative displayed significant antiproliferative activity against MCF-7 and MDA MB 468 breast cancer cell lines.[6]

-

Structure-Activity Relationship (SAR): The presence of a fluorine atom on the benzoxazole ring is a critical determinant of anticancer potency.[5] The carboxylic acid at the 2-position could potentially enhance selectivity and binding to specific biological targets through electrostatic interactions and hydrogen bonding.

Anticipated Anticancer Potential:

| Cancer Type | Predicted Activity | Rationale |

| Breast Cancer | High | 5-Fluoro benzoxazoles have shown high potency against breast cancer cell lines.[6] |

| Colon Cancer | Moderate to High | Benzoxazole derivatives are known to be active against colon cancer cells.[8] |

| Lung Cancer | Moderate | Some benzoxazole analogues have demonstrated activity against lung cancer cell lines.[10] |

Antimicrobial Activity

Benzoxazole derivatives are well-established as a class of compounds with broad-spectrum antimicrobial activity.[2][4] Fluorination has been a successful strategy to enhance the potency of these agents.[5]

-

Mechanism of Action: The antimicrobial action of benzoxazoles can involve various mechanisms, including the inhibition of essential bacterial enzymes and disruption of the cell membrane. The presence of fluorine can enhance cell penetration and binding to bacterial targets.[5]

-

Structure-Activity Relationship (SAR): Studies on fluorinated benzoxazoles have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][11] The carboxylic acid moiety at the 2-position may influence the compound's solubility and transport across microbial cell walls.

Predicted Antimicrobial Spectrum:

| Microbial Class | Predicted Activity | Rationale |

| Gram-positive Bacteria | High | Fluorinated benzoxazoles have shown potent activity against strains like Staphylococcus aureus.[1] |

| Gram-negative Bacteria | Moderate | Activity against Gram-negative bacteria is also reported for some fluorinated analogues.[11] |

| Fungi | Moderate to High | Antifungal activity against species like Candida albicans and Aspergillus niger has been observed.[5][6] |

Anti-inflammatory Activity

The benzoxazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen.[4] This highlights the inherent anti-inflammatory potential of this scaffold.

-

Mechanism of Action: A primary mechanism of anti-inflammatory action for many benzoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12][13] The carboxylic acid group is a common feature in many NSAIDs and is often crucial for their binding to the active site of COX enzymes.

-

Structure-Activity Relationship (SAR): The presence of a carboxylic acid or a group that can be metabolized to a carboxylic acid is often a key structural feature for anti-inflammatory activity in this class of compounds. The fluorine atom at the 5-position could further modulate the electronic properties and binding affinity for the target enzyme.

Predicted Anti-inflammatory Pathway:

Caption: Predicted inhibitory action on the COX pathway.

Experimental Protocols for Evaluation

To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Prepare serial twofold dilutions of this compound and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

Objective: To evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (this compound) or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Prostaglandin Measurement: After a defined incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values.

Conclusion and Future Directions

While direct experimental data on this compound is limited, the wealth of information on related benzoxazole derivatives provides a strong foundation for predicting its biological activities. The strategic incorporation of a 5-fluoro group and a 2-carboxylic acid moiety suggests a high potential for this compound as a lead for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the efficient synthesis of this molecule and its comprehensive in vitro and in vivo evaluation to validate the predicted activities. Further derivatization and structure-activity relationship studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential translation into a clinically viable therapeutic agent. This technical guide serves as a roadmap for researchers embarking on the exciting journey of exploring the full therapeutic potential of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 5-Fluoro-benzooxazole-2-carboxylic Acid: Solubility and Stability Profiling

Executive Summary: The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating 5-Fluoro-benzooxazole-2-carboxylic acid. We move beyond mere procedural outlines to explain the causality behind experimental choices, grounding our protocols in regulatory standards and field-proven insights. This document details a multi-faceted strategy encompassing kinetic and thermodynamic solubility assessments, as well as a complete stability analysis program including forced degradation and ICH-compliant studies. The objective is to build a robust data package that not only characterizes the molecule but also proactively informs downstream activities such as formulation development and clinical trial design.

Introduction: The Compound and Its Context

The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its rigid, planar structure and potential for hydrogen bonding interactions make it an attractive scaffold for designing targeted therapeutics. The introduction of a fluorine atom, as in the target molecule, is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.

Profile of this compound

This guide focuses on the specific analog, this compound. A clear identification of the molecule is paramount for any scientific investigation.

Table 1: Physicochemical Identifiers of the Target Compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | [3] |

| CAS Number | 944898-49-1 | [3] |

| Chemical Formula | C₈H₄FNO₃ | [3] |

| Molecular Weight | 181.12 g/mol | |

The presence of the carboxylic acid group suggests that the molecule's solubility will be highly dependent on pH, a critical factor for oral absorption.

The Critical Role of Solubility and Stability in Drug Development

A drug must be in solution to be absorbed and exert its therapeutic effect.[4] Poor aqueous solubility is a primary reason for the failure of promising NCEs, leading to low and erratic bioavailability, which complicates dose selection and can compromise clinical efficacy.[4][5] Early and accurate solubility assessment is therefore not just a characterization step but a crucial risk-mitigation strategy.[6][7]

Similarly, chemical stability determines a drug's shelf-life, storage requirements, and the potential for forming harmful degradation products.[8] Regulatory bodies like the FDA and EMA mandate rigorous stability testing under various environmental conditions, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure the safety and quality of the final drug product.[9][10]

Solubility Assessment Strategy

A tiered approach to solubility measurement is most efficient. We begin with a high-throughput kinetic assay for an early-stage assessment and progress to the more resource-intensive, but definitive, thermodynamic equilibrium method.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound in an aqueous buffer after a small volume of a concentrated DMSO stock solution is added. It reflects the rate of precipitation and is useful for rapid, early-stage screening where hundreds of compounds may be compared.[7][11]

Thermodynamic solubility , often determined by the "shake-flask" method, represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period.[12][13] This value is the gold standard for regulatory submissions and is essential for developing formulations and predicting in vivo performance.[14]

Experimental Design: Rationale for Media Selection

To predict oral drug absorption, solubility must be tested in media that mimic the physiological environment of the human gastrointestinal (GI) tract. The pH of the GI tract ranges from approximately 1.2 in the stomach to 6.8 in the small intestine.[12] Therefore, determining the pH-solubility profile across this range is mandatory for Biopharmaceutics Classification System (BCS) classification.[12][15]

Recommended Media:

-

0.1 N HCl (pH 1.2): Simulates gastric fluid.

-

Acetate Buffer (pH 4.5): Represents the transition from stomach to small intestine.

-

Phosphate Buffer (pH 6.8): Simulates intestinal fluid.

Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This protocol is designed for rapid assessment in a 96-well plate format. The underlying principle is that precipitation of the compound from solution will cause turbidity, which can be measured as an increase in light scattering.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[16]

-

Plate Preparation: Dispense 198 µL of each aqueous buffer (pH 1.2, 4.5, 6.8) into the wells of a clear 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare serial dilutions as needed.

-

Incubation: Seal the plate and shake at room temperature (approx. 25°C) for 2 hours on an orbital shaker.[17]

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer/DMSO blank.

Protocol: Equilibrium "Shake-Flask" Solubility Determination

This method is the definitive approach for determining thermodynamic solubility and is recommended by global regulatory agencies.[12][13]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely known volume (e.g., 5 mL) of the selected aqueous media (pH 1.2, 4.5, 6.8). The excess solid should be visually apparent throughout the experiment.[13]

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or rotator set to 37 ± 1°C to simulate physiological temperature.[14] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment should be run to confirm that the concentration in solution has reached a plateau.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13]

Analytical Method Validation

The HPLC method used for quantification must be validated according to ICH Q2(R2) guidelines to ensure it is accurate, precise, linear, and specific for the analyte.[18][19] This validation is crucial for the trustworthiness of the solubility data.[20]

Anticipated Solubility Profile

The data generated from these experiments can be summarized for clear interpretation. Given the carboxylic acid moiety, solubility is expected to be lowest at pH 1.2 and increase significantly at pH 4.5 and 6.8 as the molecule deprotonates to its more soluble carboxylate form.

Table 2: Anticipated Aqueous Solubility Profile of this compound

| Medium | pH | Temperature (°C) | Solubility Method | Expected Solubility Classification | Expected Solubility (µg/mL) |

|---|---|---|---|---|---|

| 0.1 N HCl | 1.2 | 37 | Shake-Flask | Very Slightly to Practically Insoluble | < 100 |

| Acetate Buffer | 4.5 | 37 | Shake-Flask | Sparingly to Slightly Soluble | 100 - 1000 |

| Phosphate Buffer | 6.8 | 37 | Shake-Flask | Soluble to Freely Soluble | > 1000 |